Cas no 773869-18-4 (1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid)

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a dichlorophenyl substituent, which enhances its reactivity and potential as an intermediate in organic synthesis. The compound’s distinct structure, combining a pyrrole ring with electron-withdrawing chlorine groups, makes it valuable for constructing complex molecules in pharmaceutical and agrochemical applications. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, or other derivatives. The dichlorophenyl moiety contributes to increased stability and lipophilicity, which may be advantageous in designing bioactive compounds. This product is suitable for research and development in medicinal chemistry, particularly in the synthesis of novel heterocyclic scaffolds.
1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid structure
773869-18-4 structure
Product name:1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid
CAS No:773869-18-4
MF:C11H7Cl2NO2
MW:256.084780931473
CID:1784227
PubChem ID:17390040

1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid
    • AKOS005143610
    • 773869-18-4
    • 1-(3,5-dichlorophenyl)pyrrole-2-carboxylic acid
    • CS-0357707
    • BBL021827
    • 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylicacid
    • SB62794
    • STK894544
    • Inchi: InChI=1S/C11H7Cl2NO2/c12-7-4-8(13)6-9(5-7)14-3-1-2-10(14)11(15)16/h1-6H,(H,15,16)
    • InChI Key: YQODFWSQJIVXJG-UHFFFAOYSA-N
    • SMILES: c1cc(n(c1)c2cc(cc(c2)Cl)Cl)C(=O)O

Computed Properties

  • Exact Mass: 254.9853839g/mol
  • Monoisotopic Mass: 254.9853839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 445.3±40.0 °C at 760 mmHg
  • Flash Point: 223.1±27.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid Security Information

1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D437898-100mg
1-(3,5-Dichlorophenyl)-1h-Pyrrole-2-Carboxylic Acid
773869-18-4
100mg
$ 95.00 2022-06-05
TRC
D437898-500mg
1-(3,5-Dichlorophenyl)-1h-Pyrrole-2-Carboxylic Acid
773869-18-4
500mg
$ 320.00 2022-06-05
Chemenu
CM525230-1g
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid
773869-18-4 97%
1g
$*** 2023-03-30
TRC
D437898-50mg
1-(3,5-Dichlorophenyl)-1h-Pyrrole-2-Carboxylic Acid
773869-18-4
50mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428377-1g
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid
773869-18-4 97%
1g
¥1995.00 2024-07-28

Additional information on 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid

Recent Advances in the Study of 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid (CAS: 773869-18-4)

The compound 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid (CAS: 773869-18-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the unique structural features of 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid, which contribute to its ability to interact with specific biological targets. The compound's dichlorophenyl and pyrrole carboxylic acid moieties are believed to play a critical role in its binding affinity and selectivity. Researchers have employed advanced computational modeling techniques to elucidate the compound's interaction mechanisms with enzymes and receptors, providing valuable insights for further optimization.

In vitro and in vivo studies have demonstrated promising results regarding the compound's pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid exhibits potent inhibitory activity against a specific kinase implicated in inflammatory diseases. The study utilized high-throughput screening and structure-activity relationship (SAR) analysis to identify key modifications that enhance the compound's efficacy and reduce off-target effects.

Another area of interest is the compound's potential application in oncology. Preliminary data from a collaborative research effort between academic and industrial laboratories suggest that derivatives of 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid may act as modulators of tumor microenvironment signaling pathways. These findings were presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting, highlighting the compound's versatility and therapeutic potential.

Despite these advancements, challenges remain in the development of 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid as a viable drug candidate. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. Recent efforts have focused on prodrug strategies and formulation optimization to overcome these limitations. A 2024 patent application disclosed novel salt forms and co-crystals of the compound, aiming to improve its physicochemical properties and pharmacokinetic performance.

In conclusion, 1-(3,5-dichlorophenyl)-1h-pyrrole-2-carboxylic Acid represents a promising scaffold for the development of novel therapeutics. Ongoing research continues to uncover its multifaceted biological activities and potential applications across various disease areas. Future studies should prioritize the translation of these findings into clinically relevant drug candidates, leveraging interdisciplinary approaches to address current challenges.

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